5-Pyridin-2-ylcyclohexane-1,3-dione

Description

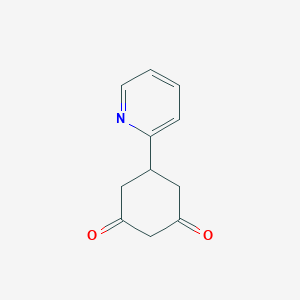

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSQHXOYMTGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440317 | |

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-79-0 | |

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 5-Pyridin-2-ylcyclohexane-1,3-dione, a heterocyclic compound of interest in medicinal chemistry. The core of this synthesis lies in a strategic Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the significance of the resulting β-diketone scaffold.

Introduction: The Significance of the Pyridinyl β-Diketone Moiety

The this compound scaffold integrates two key pharmacophoric elements: a pyridine ring and a β-diketone system. Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide range of biological activities.[1] The β-diketone moiety is a versatile intermediate in the synthesis of various heterocyclic compounds and is known to be a structural component in some natural and synthetic compounds with herbicidal and medicinal properties.[2][3] The combination of these two structural features in this compound makes it a valuable building block for the exploration of new chemical entities in drug discovery.

Core Synthesis Pathway: Michael Addition of 1,3-Cyclohexanedione to 2-Vinylpyridine

The most direct and efficient route to this compound is through a base-catalyzed Michael addition reaction.[4] In this reaction, 1,3-cyclohexanedione acts as the Michael donor, and 2-vinylpyridine serves as the Michael acceptor.

Mechanistic Insights

The reaction is initiated by the deprotonation of 1,3-cyclohexanedione at the C-2 position by a suitable base. The acidity of these protons is enhanced by the presence of the two flanking carbonyl groups, which stabilize the resulting enolate anion through resonance. This enolate then undergoes a conjugate addition to the electron-deficient β-carbon of 2-vinylpyridine. The resulting intermediate is subsequently protonated to yield the final product, this compound. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Pyridin-2-ylcyclohexane-1,3-dione

Forward

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Pyridin-2-ylcyclohexane-1,3-dione, a heterocyclic dicarbonyl compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide synthesizes information from analogous structures, predictive modeling, and established chemical principles to offer a robust framework for its study. We will delve into its synthesis, structural elucidation, and key chemical characteristics, providing both theoretical insights and practical methodologies.

Introduction and Molecular Overview

This compound belongs to the class of 5-arylcyclohexane-1,3-diones, which are recognized as valuable scaffolds in the synthesis of various biologically active compounds. The core structure, cyclohexane-1,3-dione, is a versatile building block for creating fused heterocyclic systems. The introduction of a pyridine ring at the 5-position introduces a key pharmacophoric element, enhancing the potential for diverse biological interactions. Pyridine moieties are prevalent in a wide array of pharmaceuticals due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Molecular Structure:

-

Chemical Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

-

CAS Number: 144128-79-0

The fundamental structure consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a pyridin-2-yl group. A critical feature of the cyclohexane-1,3-dione moiety is its existence in a tautomeric equilibrium between the diketo and enol forms. This keto-enol tautomerism significantly influences the compound's reactivity, spectroscopic properties, and biological activity.

Synthesis and Purification

Proposed Synthetic Pathway: Michael Addition

The synthesis would likely involve the Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated ketone, followed by an intramolecular cyclization (Dieckmann condensation), hydrolysis, and decarboxylation. A more direct approach would be the Michael addition of a suitable nucleophile to 2-vinylpyridine, followed by reaction with a C3 synthon. A well-established general procedure for a similar class of compounds is presented below.

Conceptual Experimental Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at room temperature.

-

Michael Addition: To the resulting solution of the diethyl malonate enolate, add 2-vinylpyridine dropwise, maintaining the temperature below 30°C. The reaction mixture is then stirred at room temperature for several hours to ensure the completion of the Michael addition.

-

Cyclization: The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular Dieckmann condensation, resulting in the formation of the cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The mixture is heated to reflux to hydrolyze the ester and induce decarboxylation.

-

Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound.

Diagram of the Proposed Synthetic Workflow:

5-Pyridin-2-ylcyclohexane-1,3-dione CAS number 144128-79-0

An In-Depth Technical Guide to 5-Pyridin-2-ylcyclohexane-1,3-dione (CAS: 144128-79-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS number 144128-79-0, is a heterocyclic compound featuring a pyridine ring attached to a cyclohexane-1,3-dione scaffold. This unique structural combination suggests its potential as a pharmacologically active agent, particularly in the realm of oncology and kinase inhibition. The cyclohexane-1,3-dione moiety is a known pharmacophore in various bioactive molecules, while the pyridine ring is a common feature in many approved drugs. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery. The guide also details experimental protocols for its synthesis, purification, and biological evaluation, offering a valuable resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

The quest for novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, have proven to be a rich source of diverse pharmacological activities. This compound emerges as a molecule of interest at the intersection of two well-established pharmacophores: the cyclohexane-1,3-dione and the pyridine ring.

The cyclohexane-1,3-dione core is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1] Its ability to engage in various chemical transformations makes it a versatile scaffold in medicinal chemistry. The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals, contributing to their binding affinity, pharmacokinetic properties, and overall efficacy.

The strategic combination of these two moieties in this compound suggests a high potential for this compound to interact with biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug development efforts. Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of kinases such as c-Met and Pim-1, which are implicated in tumor growth and survival.[1][2] This guide aims to provide a detailed technical overview of this compound, empowering researchers to explore its synthetic chemistry and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 144128-79-0 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Predicted Boiling Point | 386.8 ± 42.0 °C | [3] |

| Predicted Density | 1.206 ± 0.06 g/cm³ | [3] |

| Melting Point | 101 - 105 °C | |

| logP (octanol/water) | ~0.461 | |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Purification

Proposed Synthetic Pathway: Michael Addition

The synthesis of this compound can be envisioned through the Michael addition of a suitable pyridine-containing nucleophile to a cyclohexane-1,3-dione precursor. A likely approach involves the reaction of 2-vinylpyridine with cyclohexane-1,3-dione in the presence of a base.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 144128-79-0 [amp.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 144128-79-0|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Pyridin-2-ylcyclohexane-1,3-dione: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 5-Pyridin-2-ylcyclohexane-1,3-dione, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will delve into its core molecular structure, exploring the critical aspect of keto-enol tautomerism that governs its reactivity and biological interactions. This paper details established synthetic protocols, methods for characterization, and discusses the compound's emerging role as a versatile scaffold in the design of novel therapeutic agents, particularly in oncology. The insights presented herein are grounded in established chemical principles and supported by recent findings in the field, offering researchers and drug development professionals a thorough resource for leveraging this promising molecular entity.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a privileged scaffold in organic and medicinal chemistry.[1][2] Its prevalence stems from the reactive nature of its dicarbonyl groups and the highly active methylene bridge, which serve as versatile handles for a wide array of chemical transformations.[1] This structural motif is a cornerstone for the synthesis of numerous biologically active heterocycles, natural products, and pharmaceutical agents.[1][3] Derivatives of cyclohexane-1,3-dione have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][4]

The incorporation of a pyridine ring, as seen in this compound, introduces a key heterocyclic element known to modulate pharmacokinetic properties and facilitate specific interactions with biological targets, such as hydrogen bonding and π-π stacking. The pyridine nitrogen atom acts as a hydrogen bond acceptor, a feature often critical for molecular recognition at enzyme active sites. This strategic combination of a reactive dione core with a biologically relevant pyridine substituent makes this compound a molecule of considerable scientific interest.

This guide will provide an in-depth exploration of its molecular architecture, synthetic pathways, and potential as a precursor for novel therapeutics, particularly focusing on its relevance to kinase inhibition in cancer therapy.[5][6][7][8]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its chemical behavior and therapeutic potential.

Core Structure and Nomenclature

The compound, identified by the CAS Number 144128-79-0, consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a pyridin-2-yl group.[9][10]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [11] |

| Molecular Weight | 189.21 g/mol | [11] |

| IUPAC Name | 5-(Pyridin-2-yl)cyclohexane-1,3-dione | N/A |

| CAS Number | 144128-79-0 | [9][10] |

| Predicted Boiling Point | 386.8±42.0 °C | [11] |

| Predicted Density | 1.206 g/cm³ | [11] |

Keto-Enol Tautomerism: A Dominant Structural Feature

A critical aspect of the cyclohexane-1,3-dione structure is its existence in a state of equilibrium between the diketo form and its more stable enol tautomer.[12] The acidic proton on the carbon between the two carbonyl groups (the α-carbon) is readily removed, leading to the formation of an enolate, which is then protonated on one of the oxygen atoms. In solution, 1,3-cyclohexanedione itself exists predominantly as the enol form.[12]

For this compound, this tautomerism is even more complex due to the presence of the pyridine nitrogen. Theoretical studies using Density Functional Theory (DFT) on related di(pyridin-2-yl)cyclohexane-1,3-dione structures suggest that various tautomeric forms, including dienolimine and enaminone species, can exist.[13][14][15][16] These forms are stabilized by strong intramolecular hydrogen bonds (N-H···O or N···H-O).[13][14][16] The specific equilibrium is influenced by factors like solvent polarity and pH, which has profound implications for the molecule's shape, reactivity, and ability to bind to biological targets.

Caption: Keto-Enol equilibrium of the core dione structure.

Synthesis and Characterization

Proposed Synthetic Workflow: Michael-Claisen Approach

A plausible route involves the reaction of a suitable pyridine-containing Michael acceptor with a Michael donor like malonic ester, followed by cyclization. A well-established one-pot process for creating substituted cyclohexane-1,3-diones involves the reaction between α,β-unsaturated esters and acetone derivatives.[2]

The diagram below outlines a generalized, logical workflow for synthesizing the target molecule, which is a common strategy for this class of compounds.

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for synthesizing similar 2-arylcyclohexane-1,3-diones.[17][18]

Objective: To synthesize this compound.

Materials:

-

Diethyl malonate

-

2-Vinylpyridine

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a freshly prepared solution of sodium ethoxide in absolute ethanol.

-

Causality: The reaction is conducted under an inert atmosphere to prevent side reactions involving atmospheric moisture and oxygen. Sodium ethoxide is a strong base required to deprotonate diethyl malonate, forming the nucleophilic enolate.

-

-

Michael Addition: Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. After the addition is complete, 2-vinylpyridine is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

-

Causality: This step forms the carbon-carbon bond via a Michael 1,4-addition of the malonate enolate to the activated alkene of 2-vinylpyridine. Refluxing ensures the reaction goes to completion.

-

-

Cyclization (Dieckmann Condensation): After the initial reflux, additional sodium ethoxide is added, and the mixture is refluxed for another 8-12 hours to drive the intramolecular Dieckmann condensation, forming the cyclic β-keto ester.

-

Causality: The strong base deprotonates one of the ester's α-carbons, which then attacks the other ester carbonyl, leading to cyclization and formation of the six-membered ring.

-

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is treated with concentrated hydrochloric acid and heated to reflux for 12-18 hours.

-

Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. Continued heating of the resulting β-keto acid promotes decarboxylation (loss of CO₂), yielding the final dione product.

-

-

Work-up and Purification: The acidic solution is cooled, neutralized carefully with a base (e.g., NaHCO₃), and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

Causality: This standard work-up procedure isolates the product from the aqueous phase and removes inorganic salts. Purification is essential to obtain a high-purity compound for analysis and further use.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the cyclohexane ring protons, and a characteristic broad signal for the enolic proton. The integration of these signals would confirm the proton count. |

| ¹³C NMR | Resonances for the carbonyl carbons (typically >190 ppm in the diketo form), carbons of the pyridine ring, and the aliphatic carbons of the cyclohexane ring. |

| IR Spectroscopy | Strong absorption bands for the C=O groups (around 1700-1740 cm⁻¹ for the diketo form) and a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of the enol form's intramolecular hydrogen bond. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 189.21. |

Commercial suppliers may provide access to spectral data like NMR, HPLC, and LC-MS for confirmation.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a foundational structure for drug development. The cyclohexane-1,3-dione scaffold is a known pharmacophore in various therapeutic areas.[1][7][19]

Role as a Kinase Inhibitor Scaffold

A significant body of research highlights the role of cyclohexane-1,3-dione derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][6][20]

-

Tyrosine Kinase Inhibition: Many derivatives have been synthesized and evaluated as inhibitors of tyrosine kinases like c-Met, VEGFR-2, and EGFR.[5][6][8] The abnormal expression of the c-Met tyrosine kinase, for example, is linked to the proliferation of several human cancers, including non-small-cell lung cancer (NSCLC).[5][6]

-

Mechanism of Action: The dione moiety can act as a key binding element, often forming hydrogen bonds or coordinating with metal ions within the ATP-binding pocket of the kinase. The pyridine ring can engage in additional interactions, enhancing binding affinity and selectivity.

The diagram below illustrates the potential role of this compound class in inhibiting a generic kinase signaling pathway.

Caption: General mechanism of kinase inhibition by scaffold derivatives.

Versatility in Synthesis of Fused Heterocycles

The reactive nature of the dione allows it to be used as a precursor for a multitude of fused heterocyclic systems, such as pyrans, pyridines, thiophenes, and pyrazoles, through multi-component reactions.[3][21] These resulting complex molecules often possess enhanced and diverse biological activities, making this compound a valuable starting material for building libraries of potential drug candidates.[8][20][21]

Conclusion and Future Outlook

This compound represents a molecule of significant strategic importance. Its structure is defined by the interplay of a reactive dione core and a biologically relevant pyridine substituent, governed by complex keto-enol tautomerism. While its synthesis can be achieved through established organic chemistry principles, its true potential is realized as a versatile building block in medicinal chemistry.

The demonstrated success of the cyclohexane-1,3-dione scaffold in generating potent kinase inhibitors provides a strong rationale for the further investigation of this compound and its derivatives. Future research should focus on:

-

Library Synthesis: Expanding the library of derivatives by modifying both the cyclohexane and pyridine rings to explore structure-activity relationships (SAR).

-

Biological Screening: Comprehensive screening of these new compounds against a panel of cancer-relevant kinases and cell lines.[8][21]

-

Computational Modeling: Employing in silico methods like QSAR and molecular docking to rationalize biological activity and guide the design of next-generation inhibitors with improved potency and selectivity.[5][6]

By leveraging its unique structural features, this compound is poised to be a valuable tool in the ongoing quest for novel and effective therapeutic agents.

References

-

ResearchGate. Synthetic routes to 2‐arylcyclohexane‐1,3‐diones and.... [Link]

-

Mohareb, R. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. [Link]

-

Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.... [Link]

-

Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

-

PrepChem. Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. [Link]

- Google Patents.

-

Sci-Hub. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

-

National Institutes of Health. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

-

ResearchGate. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

-

Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling. [Link]

-

Chemsrc. 5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione. [Link]

-

Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

-

ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. [Link]

-

NIST. 1,3-Cyclohexanedione. [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

-

ResearchGate. Ketoenol tautomerism of 1,3-di(pyridin-2-yl)propane1,3-dione. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

National Institutes of Health. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 144128-79-0|this compound|BLD Pharm [bldpharm.com]

- 10. arctomsci.com [arctomsci.com]

- 11. This compound | 144128-79-0 [amp.chemicalbook.com]

- 12. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 13. sci-hub.ru [sci-hub.ru]

- 14. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Pyridin-2-ylcyclohexane-1,3-dione tautomerism

An In-Depth Technical Guide to the Tautomerism of 5-Pyridin-2-ylcyclohexane-1,3-dione

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic chemistry with profound implications in drug discovery, materials science, and reaction mechanism analysis. Within the class of β-dicarbonyl compounds, the keto-enol equilibrium represents the most critical tautomeric relationship. This guide provides a comprehensive examination of the tautomerism of this compound, an asymmetric β-diketone featuring a heterocyclic moiety. We will dissect the structural nuances of its tautomeric forms, explore the thermodynamic and environmental factors governing their equilibrium, and detail the state-of-the-art experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecular scaffold.

Introduction: The Dynamic Nature of β-Dicarbonyls

Keto-enol tautomerism describes the chemical equilibrium between a keto form (a compound containing a C=O bond) and an enol form (an alkene with a hydroxyl group attached to one of the double-bonded carbons).[1][2] While for simple aldehydes and ketones the keto form is overwhelmingly more stable, the equilibrium can be significantly shifted toward the enol form in β-dicarbonyl compounds.[2][3] This stabilization arises from two key electronic features of the enol tautomer:

-

Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated π-system, which delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered ring intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, adding significant stability.[3]

This compound is a particularly compelling subject for study. As an asymmetric β-diketone, its enolization can occur on either side of the central methylene group, leading to two distinct enol tautomers. Furthermore, the presence of the electron-withdrawing and hydrogen bond-accepting pyridinyl group introduces additional electronic and steric factors that modulate the tautomeric landscape. Understanding which tautomer predominates under various conditions is critical, as the specific isomeric form often dictates the molecule's reactivity, coordination chemistry, and biological activity.

The Tautomeric Landscape of this compound

This molecule can exist in a dynamic equilibrium involving three primary species: one diketo tautomer and two distinct cis-enol tautomers. The interconversion between the keto and enol forms is typically slow enough to be observed on the NMR timescale, while the equilibrium between the two enol forms via proton transfer is often faster.[4][5]

-

Diketone Form (1): The classic 1,3-dione structure.

-

Enol Form A (2a): Enolization occurs toward the pyridinyl substituent, placing the enolic hydroxyl group proximal to the pyridine ring.

-

Enol Form B (2b): Enolization occurs away from the pyridinyl substituent.

Computational studies on analogous asymmetric pyridoyl-diketones suggest that the enol tautomers are significantly more stable than the diketo form, and the relative energy between the two enol forms can be subtle, often differing by only a few kJ/mol.[6][7] The specific preference can be influenced by the electronic and steric nature of the substituents.

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as their distinct electronic systems result in different absorption maxima (λmax). [8]The conjugated enol form typically absorbs at a longer wavelength (a bathochromic shift) compared to the less conjugated keto form. [9]While less straightforward for quantification than NMR unless pure tautomer spectra are known, it is excellent for tracking shifts in equilibrium as a function of solvent or temperature. [10][11] Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare very dilute stock solutions of the compound in a volatile solvent. Create a series of solutions with identical concentrations in various solvents (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant range (e.g., 200-450 nm).

-

Data Analysis: Compare the spectra. A shift in the position and intensity of absorption bands upon changing the solvent indicates a shift in the tautomeric equilibrium. The appearance of an isosbestic point (a wavelength where the absorbance of the two tautomers is equal) is strong evidence for a two-component equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. [12]This is invaluable for identifying the thermodynamically most stable tautomer in the crystalline phase, which is often the global minimum energy structure, absent solvent effects.

Protocol: Crystallization for Structural Analysis

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection and Refinement: Mount a suitable crystal and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Determination: Solve and refine the crystal structure. The resulting model will unequivocally show the position of all non-hydrogen atoms and, with high-quality data, can locate the enolic proton, confirming which tautomer (diketo, enol A, or enol B) is present in the solid state. For similar pyridyl-diketone systems, the enol form is frequently observed in the crystal structure. [13]

Computational Modeling

Ab initio and Density Functional Theory (DFT) calculations are powerful predictive tools that complement experimental findings. [14]They can be used to:

-

Calculate the relative energies (and thus stabilities) of all possible tautomers in the gas phase and in solution using continuum solvation models (e.g., CPCM, SMD). [15][16]* Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data. [17]* Map the potential energy surface for proton transfer to understand the interconversion barriers between tautomers. [6]

Data Summary: Tautomeric Equilibrium in Various Solvents

The following table summarizes representative data for β-dicarbonyl compounds, illustrating the profound impact of the solvent on the position of the keto-enol equilibrium.

| Solvent | Dielectric Constant (ε) | H-Bonding Ability | Typical % Enol (Illustrative) | Rationale |

| Hexane | 1.9 | Non-polar, Aprotic | >95% | Intramolecular H-bond is highly stabilizing; no solvent interference. |

| Chloroform | 4.8 | Weak H-bond donor | ~85-90% | Primarily non-polar character favors enol. |

| Acetone | 21 | Polar, Aprotic | ~70-80% | Increased polarity stabilizes keto, but still high enol content. |

| Acetonitrile | 37.5 | Polar, Aprotic | ~60-70% | Higher polarity further shifts equilibrium toward the keto form. |

| DMSO | 47 | Polar, Aprotic (H-bond acceptor) | ~80-90% | Strong H-bond acceptance stabilizes the enol's OH group. [4][18] |

| Ethanol | 25 | Polar, Protic | ~65-75% | Protic nature disrupts intramolecular H-bond, but still significant enol. |

| Water | 80 | Polar, Protic | <20% | High polarity and strong H-bonding strongly favor the keto form. |

Note: These are illustrative values for a typical β-diketone. The exact percentages for this compound must be determined experimentally.

Conclusion and Outlook

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of intramolecular stabilization, solvent interactions, and electronic effects from the pyridinyl substituent. The equilibrium is dominated by two distinct enol forms, with the diketo tautomer being a minor component in most organic solvents. A comprehensive understanding, achievable through the synergistic application of NMR and UV-Vis spectroscopy, X-ray crystallography, and computational modeling, is paramount. For professionals in drug development, recognizing that a different tautomer may predominate in the polar, aqueous environment of a biological target compared to a non-polar solvent used during synthesis is critical for rational drug design and understanding structure-activity relationships. The principles and protocols detailed in this guide provide a robust framework for the thorough investigation and exploitation of the rich chemistry of this important molecular scaffold.

References

-

D. M. Jaffé, C. D. Smith, and J. A. K. Howard, "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR," Journal of Chemical Education, 80(3), 324. Available: [Link]

-

F. Costantino et al., "Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches," New Journal of Chemistry, 36(4), 965-973. Available: [Link]

-

K. Kano, T. Minami, and T. Uno, "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid," Analytical Sciences, 34(2), 235-237. Available: [Link]

-

ASU Core Research Facilities, "EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR". Available: [Link]

-

J. L. Burdett and M. T. Rogers, "KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS," Canadian Journal of Chemistry, 44(15), 1916-1922. Available: [Link]

-

J. A. DiVerdi, "EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants". Available: [Link]

-

P. E. Hansen, "Tautomerism Detected by NMR," Encyclopedia.pub. Available: [Link]

-

A. A. A. Abdel-Fattah, "Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants," ResearchGate. Available: [Link]

-

F. Costantino et al., "(PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches," ResearchGate. Available: [Link]

-

M. Vakili et al., "Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study," Journal of Molecular Liquids, 383, 122074. Available: [Link]

-

S. G. Zemsolova et al., "Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin," The Journal of Organic Chemistry, 80(21), 10635-10641. Available: [Link]

-

D. Cinčić et al., "Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes," Crystals, 11(6), 699. Available: [Link]

-

A. M. Qadir, "Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf," Slideshare. Available: [Link]

-

ResearchGate, "UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red)...". Available: [Link]

-

ResearchGate, "Keto-enol tautomerization in β-diketones. | Download Scientific Diagram". Available: [Link]

-

P. E. Hansen, "Tautomerism of β-Diketones and β-Thioxoketones," Molecules, 28(3), 1339. Available: [Link]

-

The Organic Chemistry Tutor, "Keto Enol Tautomerism - Acidic & Basic Conditions," YouTube. Available: [Link]

-

Chemistry LibreTexts, "8.1: Keto-Enol Tautomerism". Available: [Link]

-

J. C. G. E. da Silva et al., "Protein X-ray Crystallography and Drug Discovery," Molecules, 22(7), 1039. Available: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 5-Pyridin-2-ylcyclohexane-1,3-dione: A Whitepaper on Structural and Electronic Properties

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-Pyridin-2-ylcyclohexane-1,3-dione. In the absence of direct experimental or computational data for this specific isomer, this paper leverages established research on closely related pyridinyl-substituted cyclohexane-1,3-diones to construct a predictive analysis of its structural and electronic characteristics. The core of this investigation centers on the molecule's rich tautomeric and conformational landscape, explored through the lens of Density Functional Theory (DFT), a powerful computational tool in modern chemical research. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental physicochemical properties of this heterocyclic system.

Introduction: The Significance of Pyridinyl-Cyclohexane-1,3-diones

The cyclohexane-1,3-dione scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of biologically active molecules and natural products.[1][2] The introduction of a pyridine moiety into this framework is of particular interest as it imparts unique electronic properties and potential for diverse biological activities, including anticancer and antimicrobial applications.[1][3] The this compound isomer, while not extensively studied, presents an intriguing subject for theoretical investigation due to the interplay between the electron-withdrawing nature of the pyridine ring and the flexible, reactive dicarbonyl system.

A critical aspect of 1,3-dicarbonyl compounds is their existence as an equilibrium of tautomeric forms, primarily the diketo and various enol forms.[4] The presence of the pyridine ring introduces further complexity, allowing for pyridone-like enaminone and enolimine tautomers, which can be stabilized by intramolecular hydrogen bonds.[5] Understanding the relative stabilities and interconversion barriers of these tautomers is paramount for predicting the molecule's reactivity, spectroscopic signatures, and potential as a therapeutic agent.

This guide will delineate the probable tautomeric and conformational space of this compound, propose a robust computational methodology for its study based on successful precedents, and predict its key electronic and spectroscopic features.

Tautomerism and Conformational Analysis: A Complex Equilibrium

The structural diversity of this compound arises from two primary phenomena: tautomerism involving proton transfer and conformational changes in the cyclohexane ring.

Predicted Tautomeric Landscape

Based on the general behavior of 1,3-diones and pyridinyl-substituted analogues, this compound is expected to exist as an equilibrium mixture of several tautomers.[4][5] The primary forms include the diketo tautomer and two monoenol tautomers. The presence of the pyridine nitrogen allows for additional enaminone and enolimine forms through proton transfer from the cyclohexane ring to the pyridine nitrogen.

The relative stability of these tautomers is governed by a delicate balance of factors including conjugation, intramolecular hydrogen bonding, and solvent effects.[6] For instance, enol forms are often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[7] Similarly, enaminone tautomers can be stabilized by a strong N-H···O hydrogen bond.[5]

Conformational Isomerism

The cyclohexane ring in this compound can adopt several conformations, with the chair and boat forms being the most significant.[8] The energetic preference for a particular conformation will be influenced by the steric bulk of the pyridinyl substituent and the electronic interactions between the two rings. For each tautomer, a conformational analysis is necessary to identify the global minimum energy structure. Theoretical studies on the parent cyclohexane-1,3-dione have identified both chair and boat diketo species.[8]

Computational Methodology: A Protocol for In Silico Investigation

A robust computational approach is essential for accurately predicting the properties of this compound. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying similar systems.[5][9]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry of all plausible tautomers and conformers. The B3LYP functional with the 6-311+G(d,p) basis set is a widely used and effective combination for such calculations, providing a good balance between accuracy and computational cost.[5][10] Frequency calculations should be performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

Relative Energy Calculations

The relative energies of the different tautomers and conformers determine their populations at equilibrium. These can be calculated from the differences in their total electronic energies, corrected for ZPVE. To account for the influence of solvent, which can significantly alter tautomeric equilibria, the Polarizable Continuum Model (PCM) is a commonly employed method.[11]

| Tautomer/Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solvent, kcal/mol) |

| Diketo (Chair) | Predicted Value | Predicted Value |

| Enol 1 (Chair) | Predicted Value | Predicted Value |

| Enol 2 (Chair) | Predicted Value | Predicted Value |

| Enaminone (Chair) | Predicted Value | Predicted Value |

| This table presents a template for summarizing the predicted relative energies of the most stable conformers of the main tautomers. |

Spectroscopic Property Prediction

DFT can also be used to predict various spectroscopic properties, which can aid in the experimental characterization of the molecule.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts.[11] These theoretical values, when compared with experimental data, can help in the structural elucidation and identification of the predominant tautomer in solution.

-

Vibrational Spectroscopy: The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra.[12] This is particularly useful for identifying characteristic vibrational modes, such as the C=O and O-H stretching frequencies, which differ significantly between the keto and enol tautomers.

-

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the different tautomers. This can provide insights into the electronic transitions and the chromophores present in the molecule.

Predicted Electronic Properties and Reactivity

The electronic properties of this compound are crucial for understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.

Potential Applications in Drug Development

The cyclohexane-1,3-dione scaffold is present in a number of compounds with herbicidal and therapeutic properties.[13] Derivatives have been investigated for their anticancer, antibacterial, and anti-inflammatory activities.[3] The theoretical insights gained from the computational study of this compound can guide the synthesis of novel derivatives with tailored electronic and steric properties to enhance their biological activity and selectivity. For example, understanding the tautomeric equilibrium can inform the design of prodrugs that are activated under specific physiological conditions.

Conclusion

While direct experimental data on this compound is currently lacking, this whitepaper provides a comprehensive theoretical framework for its investigation. By applying established computational methodologies, particularly DFT, it is possible to predict its tautomeric and conformational preferences, spectroscopic signatures, and electronic properties. This in silico approach offers a powerful and cost-effective means to guide future experimental work and to unlock the potential of this and related heterocyclic compounds in medicinal chemistry and materials science. The insights derived from such theoretical studies are invaluable for the rational design of novel molecules with desired functions.

References

-

Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling, 19(8), 3397–3402. [Link]

- Rehman, A. U., et al. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry.

-

Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Sci-Hub. [Link]

- Gawinecki, R., et al. (2014). DFT studies on tautomeric preferences. Part 2: Proton transfer in 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione. Journal of Molecular Modeling, 20(4), 2196.

-

Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(11), 1034-1042. [Link]

- Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with anti-proliferative activities. Bulletin of the Chemical Society of Ethiopia, 36(1), 121-136.

-

Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. ResearchGate. [Link]

-

Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328. [Link]

-

Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463. [Link]

-

OpenStax. (2024). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Homework.Study.com. (n.d.). a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... [Link]

-

Melandri, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Physical Chemistry A, 117(50), 13712–13718. [Link]

-

Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Bentham Science. [Link]

-

Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

-

Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]

- Sharma, A., & Singh, P. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron, 171(2), 134395.

-

Melandri, S., et al. (2013). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

Arivazhagan, M., & Manivel, S. (2013). Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 310–320. [Link]

Sources

- 1. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sci-hub.ru [sci-hub.ru]

- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 12. Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyridine-Containing Cyclohexane-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a pyridine ring with a cyclohexane-1,3-dione core has given rise to a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of these valuable scaffolds, tracing their synthetic origins from classical pyridine syntheses to modern, efficient multi-component reactions. We will delve into the underlying chemical principles that govern their formation, provide detailed experimental protocols for key synthetic methodologies, and explore the ever-expanding landscape of their applications in medicinal chemistry and drug discovery.

Introduction: The Strategic Fusion of Two Pharmacophores

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capability, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug molecule.[1] Similarly, the cyclohexane-1,3-dione moiety is a versatile building block in organic synthesis, known for its reactivity and presence in various natural products and bioactive molecules.[2][3]

The amalgamation of these two structural motifs into a single molecular entity creates a rigid, three-dimensional architecture with a unique distribution of electron density and hydrogen bonding potential. This has led to the discovery of pyridine-containing cyclohexane-1,3-diones with a wide range of biological activities, including potent anti-cancer and kinase inhibitory properties.[4][5] This guide will illuminate the historical development and synthetic evolution of this important class of compounds.

Historical Context: Foundational Syntheses of the Pyridine Ring

While a definitive "discovery" of the first pyridine-containing cyclohexane-1,3-dione is not prominently documented, its conceptual origins can be traced back to the foundational work on pyridine synthesis in the late 19th century. Two classical named reactions, in particular, provide the chemical logic for the construction of such fused systems: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Reaction.

The Hantzsch Pyridine Synthesis: A Cornerstone of Pyridine Chemistry

Reported by Arthur Hantzsch in 1881, this multi-component reaction traditionally involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[6][7] The versatility of the Hantzsch synthesis lies in its ability to accommodate a variety of starting materials, including cyclic β-dicarbonyl compounds like cyclohexane-1,3-dione.

The general mechanism of the Hantzsch synthesis provides a blueprint for how a pyridine ring can be annulated onto a cyclohexane-1,3-dione core.

Conceptual Hantzsch Synthesis using Cyclohexane-1,3-dione

Caption: Conceptual workflow of the Hantzsch synthesis adapted for cyclohexane-1,3-dione.

The Guareschi-Thorpe Reaction: An Alternative Route to Pyridones

First described by Icilio Guareschi and Jocelyn Field Thorpe, this reaction offers a pathway to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[2][4] The use of cyclohexane-1,3-dione in this reaction would theoretically lead to the formation of a fused 2-pyridone derivative.

Conceptual Guareschi-Thorpe Synthesis using Cyclohexane-1,3-dione

Caption: Logical flow of the Guareschi-Thorpe reaction with cyclohexane-1,3-dione.

Modern Synthetic Strategies: The Rise of Multi-Component Reactions

While classical methods laid the groundwork, contemporary synthesis of pyridine-containing cyclohexane-1,3-diones heavily relies on the efficiency and elegance of multi-component reactions (MCRs).[4][6] These reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

One-Pot Synthesis of Fused Pyridine Derivatives

A common and effective modern approach involves the one-pot reaction of cyclohexane-1,3-dione, an aromatic aldehyde, and a nitrogen source such as ammonium acetate, often in the presence of a catalyst.[5][8] This methodology allows for the rapid and efficient construction of a diverse library of substituted pyridine-containing cyclohexane-1,3-diones.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

| Cyclohexane-1,3-dione | Aromatic Aldehyde | Malononitrile/Ammonium Acetate | Ethanol/Reflux | Fused Pyridine | [5] |

| Cyclohexane-1,3-dione | Aromatic Aldehyde | Ethyl Cyanoacetate/Ammonium Acetate | Ethanol/Reflux | Fused Pyridine | [5] |

| Cyclohexane-1,3-dione | Pyridinium Salt | Potassium Carbonate | Acetonitrile | Tricyclic Fused Pyridine | [8] |

Experimental Protocol: One-Pot Synthesis of a Fused Pyridine Derivative

-

To a round-bottom flask, add:

-

Cyclohexane-1,3-dione (1.0 mmol)

-

An aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

-

Reaction:

-

Stir the mixture at room temperature for 10 minutes.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyridine derivative.

-

Applications and Biological Significance

The rigid, planar structure of the pyridine-fused cyclohexane-1,3-dione system makes it an attractive scaffold for targeting the active sites of enzymes, particularly kinases.

Anticancer Activity and Kinase Inhibition

A significant body of research has demonstrated the potent anti-proliferative activity of these compounds against various cancer cell lines.[4] Many derivatives have been shown to be effective inhibitors of kinases such as c-Met and Pim-1, which are often dysregulated in cancer.[4] The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring has been shown to enhance cytotoxic activity.[4]

Other Potential Therapeutic Applications

The versatility of the pyridine-containing cyclohexane-1,3-dione scaffold suggests its potential for a broader range of therapeutic applications. The core structure can be readily functionalized, allowing for the fine-tuning of its pharmacological properties to target other enzymes and receptors.

Logical Relationship: From Synthesis to Biological Activity

Caption: The workflow from synthesis to the discovery of biological activity.

Conclusion and Future Perspectives

The history of pyridine-containing cyclohexane-1,3-diones is a testament to the enduring power of fundamental organic reactions and the innovative spirit of modern synthetic chemistry. From the classical principles of the Hantzsch and Guareschi-Thorpe syntheses to the efficiency of contemporary multi-component reactions, the methods for constructing these valuable scaffolds have continually evolved. The demonstrated anticancer and kinase inhibitory activities of these compounds have established them as a privileged scaffold in drug discovery. Future research will undoubtedly focus on expanding the chemical space of these derivatives, exploring new therapeutic targets, and optimizing their pharmacokinetic properties to develop novel and effective therapeutic agents.

References

-

Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. Available at: [Link]

-

Guareschi-Thorpe Condensation. Merck Index. Available at: [Link]

-

Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. PMC. Available at: [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available at: [Link]

-

Synthesis and Biological Activity of the Pyridine-hexacyclic-steroid Derivative on a Heart Failure Model. PubMed. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available at: [Link]

-

β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Taylor & Francis Online. Available at: [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

-

Pyridine. Wikipedia. Available at: [Link]

Sources

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Pyridin-2-ylcyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-Pyridin-2-ylcyclohexane-1,3-dione (CAS 144128-79-0). As a molecule integrating a pyridine heterocycle with a cyclohexane-1,3-dione scaffold, it represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. A central focus is the critical role of keto-enol tautomerism, a phenomenon inherent to the 1,3-dicarbonyl system, which profoundly influences the spectroscopic output.[3][4] Methodologies for data acquisition are outlined, and predicted spectral features are interpreted with a rationale grounded in established chemical principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals requiring a robust understanding of this molecule's structural and electronic properties.

Introduction: Structure and Tautomerism

This compound is a small molecule featuring a rigid cyclohexane-1,3-dione ring substituted at the 5-position with a 2-pyridinyl group. The true structural nature of this compound in any given state (solid or solution) is not defined by a single form but by an equilibrium between two tautomeric states: the diketo form and the keto-enol form.[5]

The position of this equilibrium is highly sensitive to the local environment, particularly the solvent.[4][6] Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can shift the equilibrium by competing for hydrogen bonding. Understanding this dynamic is paramount for accurate spectral interpretation, especially in NMR spectroscopy.

Caption: Keto-enol equilibrium of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule, offering direct insights into its atomic composition and structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring EI-MS data is as follows:

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct infusion or through a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Spectrum and Fragmentation Analysis

The molecular formula for this compound is C₁₁H₁₁NO₂. The nominal molecular weight is 189 amu.

-

Molecular Ion (M•+): A prominent molecular ion peak is expected at m/z = 189 . The presence of one nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: The fragmentation will be governed by the stability of the resulting ions and neutral losses. Alpha-cleavage is a primary fragmentation mode for ketones.[7][8] For cyclic ketones, this can lead to complex ring-opening mechanisms.[9][10]

The following fragmentation pathways are predicted:

-

α-Cleavage and Ring Opening: Initial cleavage adjacent to a carbonyl group can initiate a cascade of reactions. A common fragmentation for cyclohexanone derivatives involves the formation of a fragment at m/z 55, although substitution will alter this.[9]

-

Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation for carbonyl compounds, which would lead to a fragment at m/z = 161 .

-

Pyridine-Containing Fragments: The stability of the aromatic pyridine ring will lead to prominent fragments containing this moiety. Cleavage of the C-C bond between the pyridine and cyclohexane rings could generate a pyridinylmethyl-type cation or related structures. A peak at m/z = 78 or 79 corresponding to the pyridine ring itself is highly probable. A peak at m/z = 106 could correspond to a pyridin-2-yl-ethenyl cation.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Summary of Predicted Mass-to-Charge Ratios

| Predicted m/z | Proposed Fragment Identity | Rationale |

| 189 | [C₁₁H₁₁NO₂]•+ | Molecular Ion (M•+) |

| 161 | [C₁₀H₁₁NO]•+ | Loss of carbon monoxide (-CO) |

| 106 | [C₇H₆N]+ | Pyridin-2-yl-ethenyl cation after ring fission |

| 78 | [C₅H₄N]+ | Pyridinyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact.

-

Sample Scan: The IR spectrum of the sample is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted Spectrum and Interpretation

The IR spectrum will be a composite of signals from both the diketo and keto-enol tautomers, with the relative intensities depending on the equilibrium position in the solid state.

-

O-H Stretch (Enol): A very broad and strong absorption band is expected between 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in the enol tautomer.

-

C-H Stretches: Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹ . Aliphatic C-H stretches from the cyclohexane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[11]

-

C=O Stretch (Ketone/Enol): This region will be complex. The diketo form will show a strong absorption around 1715 cm⁻¹ . The keto-enol form will have a carbonyl stretch that is conjugated and hydrogen-bonded, shifting it to a lower frequency, likely around 1650-1680 cm⁻¹ .[12]

-

C=C Stretches (Enol/Aromatic): Strong to medium bands between 1550-1640 cm⁻¹ will be present, arising from the C=C bond of the enol and the aromatic ring stretches of the pyridine moiety.[13]

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of bands corresponding to C-C, C-N, and C-O stretching and various bending vibrations, providing a unique fingerprint for the molecule.

Summary of Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group/Tautomer |

| 3300 - 2500 | O-H stretch (broad) | Enol (H-bonded) |

| 3100 - 3000 | C-H stretch | Pyridine (Aromatic) |

| 2960 - 2850 | C-H stretch | Cyclohexane (Aliphatic) |

| ~1715 | C=O stretch | Diketo |

| 1680 - 1650 | C=O stretch | Enol (Conjugated, H-bonded) |

| 1640 - 1550 | C=C stretch | Enol and Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, NMR is essential for confirming connectivity and characterizing the tautomeric equilibrium in solution.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will influence the keto-enol equilibrium.[5]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, crucial for establishing connectivity between functional groups.

-

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Predicted Spectra and Interpretation

The observed spectrum will be a superposition of signals from both tautomers. The chemical shifts are predictions and may vary based on solvent and concentration.

A. Signals for the Diketo Tautomer:

-

¹H NMR:

-

Pyridine Protons: Four signals in the aromatic region δ 7.0 - 8.6 ppm . The proton adjacent to the nitrogen (H6') will be the most downfield.

-

Cyclohexane Protons: A complex series of multiplets between δ 2.0 - 3.5 ppm . The methine proton at C5 (H5) will be coupled to four other protons and will likely appear as a multiplet around δ 3.0 - 3.5 ppm . The two CH₂ groups alpha to the carbonyls (C2, C4) will be diastereotopic and appear as distinct multiplets.

-

-

¹³C NMR:

-

Carbonyl Carbons (C1, C3): Signals in the δ 200 - 210 ppm range.

-

Pyridine Carbons: Five signals between δ 120 - 155 ppm .

-

Aliphatic Carbons: Signals for C2, C4, C5, and C6 in the δ 30 - 60 ppm range.

-

B. Signals for the Keto-Enol Tautomer:

-

¹H NMR:

-

Enolic Proton: A broad singlet, typically far downfield (δ 10 - 15 ppm ), due to strong intramolecular hydrogen bonding. This signal may exchange with D₂O.

-

Vinyl Proton (H2): A singlet around δ 5.0 - 6.0 ppm .[6]

-